3-Chloro-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]benzonitrile
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Overview
Description
3-Chloro-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]benzonitrile is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a benzonitrile moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]benzonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-methoxyphenylamine with piperazine in the presence of a suitable catalyst to form the 4-(2-methoxyphenyl)piperazine intermediate.
Nitrile Introduction: The intermediate is then reacted with 3-chlorobenzyl chloride under basic conditions to introduce the benzonitrile group, forming the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 3-hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]benzonitrile.
Reduction: Formation of 3-chloro-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]benzylamine.
Substitution: Formation of 3-substituted-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]benzonitrile derivatives.
Scientific Research Applications
3-Chloro-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]benzonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]benzonitrile involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The methoxyphenyl group may enhance the compound’s ability to cross the blood-brain barrier, increasing its efficacy in neurological applications.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 5-Chloro-2-((4-(3-methoxyphenyl)piperazin-1-yl)methyl)-9H-xanthen-9-one hydrochloride
Uniqueness
3-Chloro-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its pharmacokinetic profile, while the benzonitrile moiety contributes to its chemical reactivity.
Properties
IUPAC Name |
3-chloro-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O/c1-24-19-5-3-2-4-18(19)23-10-8-22(9-11-23)14-16-7-6-15(13-21)12-17(16)20/h2-7,12H,8-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKQUGJROBJDFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=C(C=C(C=C3)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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